6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
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Overview
Description
6-Bromo-1,4-dioxaspiro[44]non-6-ene is an organic compound with the molecular formula C₇H₉BrO₂ It is a brominated derivative of 1,4-dioxaspiro[44]non-6-ene, characterized by a spirocyclic structure containing a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be synthesized through the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature and solvent, play a crucial role in achieving high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1,4-dioxaspiro[4This includes optimizing reaction conditions, using efficient brominating agents, and employing purification techniques to obtain the compound in large quantities suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Ring-Opening: The spirocyclic structure can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with different oxidation states .
Scientific Research Applications
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be compared with similar compounds such as:
6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene: This compound has additional methyl groups, which may influence its chemical properties and reactivity.
1,4-Dioxaspiro[4.4]non-6-ene: The non-brominated parent compound, which lacks the bromine atom, resulting in different reactivity and applications.
2-Bromocyclopent-2-enone ethylene ketal: A structurally related compound with different substituents, affecting its chemical behavior.
The uniqueness of this compound lies in its specific bromination pattern and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
68241-78-1 |
---|---|
Molecular Formula |
C7H9BrO2 |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
9-bromo-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h2H,1,3-5H2 |
InChI Key |
YRXLQJUTOBAVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=C1)Br)OCCO2 |
Origin of Product |
United States |
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